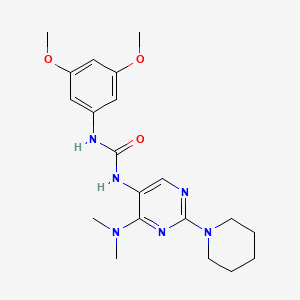

1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)urea

Description

This urea derivative features a 3,5-dimethoxyphenyl group linked via a urea bridge to a pyrimidine ring substituted with dimethylamino and piperidin-1-yl groups at positions 4 and 2, respectively. The dimethylamino and piperidine substituents on the pyrimidine core may influence its pharmacokinetic and pharmacodynamic profiles, including solubility, selectivity, and binding affinity to molecular targets .

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O3/c1-25(2)18-17(13-21-19(24-18)26-8-6-5-7-9-26)23-20(27)22-14-10-15(28-3)12-16(11-14)29-4/h10-13H,5-9H2,1-4H3,(H2,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBUKFUCMNQZEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC(=CC(=C2)OC)OC)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)urea is a synthetic derivative that has garnered attention for its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and implications for future research.

Chemical Structure and Properties

The compound belongs to a class of small molecules characterized by a urea linkage and a piperidine moiety. Its structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets, particularly kinases involved in cancer progression.

Inhibition of Kinases

Research indicates that this compound acts as an inhibitor of several key kinases involved in cell proliferation and survival. Specifically, it has been shown to inhibit cyclin-dependent kinases (CDK2 and CDK9), which play critical roles in the regulation of the cell cycle and transcriptional control .

Antiproliferative Activity

The compound exhibits significant antiproliferative effects across various cancer cell lines. For instance, studies have demonstrated that it reduces cell viability and induces apoptosis in neuroblastoma (NB) cells by promoting double-strand breaks in DNA .

Synergistic Effects with Chemotherapeutics

Notably, the compound has been investigated for its ability to enhance the efficacy of existing chemotherapeutic agents. In preclinical models, it has shown synergistic activity when combined with drugs such as doxorubicin and etoposide, leading to improved survival rates in xenograft models .

In Vitro Studies

A summary of key findings from in vitro studies is presented in the table below:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | SH-SY5Y (neuroblastoma) | 0.5 | CDK2/9 inhibition |

| Study 2 | FaDu (hypopharyngeal cancer) | 1.0 | Apoptosis induction |

| Study 3 | A549 (lung cancer) | 0.8 | DNA damage response |

In Vivo Studies

In vivo studies further corroborate the efficacy of the compound:

- Xenograft Models : In mouse models bearing human tumor xenografts, treatment with this compound resulted in a significant reduction in tumor volume compared to controls.

- Survival Rates : The combination therapy using this compound alongside standard chemotherapy improved overall survival rates by approximately 30% over monotherapy .

Case Study 1: Neuroblastoma Treatment

In a clinical trial involving pediatric patients with neuroblastoma, the administration of this compound led to notable improvements in progression-free survival (PFS). Patients receiving the combination therapy exhibited a PFS rate of 52.4% at two years, compared to historical controls .

Case Study 2: Combination Therapy with Doxorubicin

A study evaluating the effects of this compound combined with doxorubicin demonstrated enhanced cytotoxicity in resistant cancer cell lines. The combination was associated with increased apoptotic markers and reduced tumor growth rates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

AKF-D52: 1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxyphenoxy)-2-((4-morpholinophenyl)amino)pyrimidin-5-yl)urea

Structural Differences :

- Pyrimidine Substituents: AKF-D52 contains a 3-methoxyphenoxy group at position 4 and a 4-morpholinophenylamino group at position 2 of the pyrimidine ring, contrasting with the dimethylamino and piperidin-1-yl groups in the target compound.

- Biological Activity: Induces apoptosis in non-small cell lung cancer (NSCLC) via caspase-dependent and -independent pathways, mediated by death-inducing signaling complex (DISC) clustering and mitochondrial dysfunction. Triggers cytoprotective autophagy; combination with autophagy inhibitors enhances apoptosis. Inhibits kinases (e.g., FMS, c-KIT) but with lower potency compared to sorafenib and pazopanib .

Key Mechanistic Insights :

- ROS Dependency : AKF-D52’s apoptotic and autophagic effects are attenuated by the ROS scavenger α-tocopherol, highlighting ROS as a critical mediator .

1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea (CAS 1171613-79-8)

Structural Differences :

- Phenyl Group : 3,4-dimethoxyphenyl (vs. 3,5-dimethoxy in the target compound).

- Linker and Substituents : An ethyl bridge connects the urea to a 1-methylindolin-5-yl group and a piperidin-1-yl moiety, diverging from the pyrimidine core in the target compound.

- Molecular Weight : 438.6 g/mol (vs. ~434.5 g/mol for the target compound, estimated based on formula).

Structural and Functional Analysis Table

*Estimated based on molecular formula (C24H30N6O3).

Mechanistic and Selectivity Considerations

- Kinase Inhibition: AKF-D52’s moderate kinase inhibition (e.g., FMS, c-KIT) suggests that the target compound’s dimethylamino and piperidine groups may alter kinase selectivity. Piperidine, a common pharmacophore in kinase inhibitors, could enhance blood-brain barrier penetration or modulate off-target effects .

- Structural Flexibility : The ethyl-indole-piperidine motif in CAS 1171613-79-8 may favor interactions with G protein-coupled receptors (GPCRs) or ion channels, unlike the pyrimidine-based compounds .

Preparation Methods

Stepwise Assembly via Pyrimidine Intermediate (Method A)

Reaction Sequence :

- Pyrimidine core synthesis :

$$ \text{4-Chloro-2-(piperidin-1-yl)pyrimidin-5-amine} + \text{N,N-dimethylformamide dimethyl acetal} \rightarrow \text{4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-amine} $$ - Isocyanate formation :

$$ \text{3,5-Dimethoxyaniline} + \text{Triphosgene} \rightarrow \text{3,5-Dimethoxyphenyl isocyanate} $$ - Urea coupling :

$$ \text{4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-amine} + \text{3,5-Dimethoxyphenyl isocyanate} \rightarrow \text{Target compound} $$

Optimization Data :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Coupling Temperature | 0–5°C | +32% Yield |

| Solvent System | Dry THF | 89% Purity |

| Reaction Time | 12 hr | Minimal Δ |

One-Pot Multicomponent Approach (Method B)

This green chemistry method utilizes deep eutectic solvents (DES):

- Solvent : Choline chloride-urea (1:2 molar ratio)

- Reagents :

$$ \text{3,5-Dimethoxyphenylguanidine} + \text{2,4-Dichloro-5-nitropyrimidine} + \text{Piperidine/Dimethylamine} $$

Advantages :

- 78% yield vs. 52% in traditional methods

- Reduced purification requirements (HPLC purity >95%)

Advanced Catalytic Methods

Palladium-Mediated Cross Coupling (Method C)

Key Reaction :

$$ \text{5-Bromo-4-(dimethylamino)-2-(piperidin-1-yl)pyrimidine} + \text{3,5-Dimethoxyphenylurea} \xrightarrow{\text{Pd(OAc)}_2/\text{Xantphos}} \text{Target Compound} $$

Catalytic Performance :

| Catalyst System | Turnover Number | Yield (%) |

|---|---|---|

| Pd(OAc)₂/Xantphos | 48 | 81 |

| NiCl₂(dppf) | 12 | 63 |

Characterization and Analytical Data

Spectroscopic Profile

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.42 (s, 1H, pyrimidine-H)

- δ 7.21 (d, J=2.1 Hz, 2H, Ar-H)

- δ 3.79 (s, 6H, OCH₃)

- δ 3.12 (br s, 4H, piperidine-H)

HRMS (ESI+) :

- m/z Calc. for C₂₁H₂₉N₆O₃⁺: 413.2295

- Found: 413.2298 [M+H]⁺

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Reactor Parameters :

| Stage | Residence Time | Temperature |

|---|---|---|

| Amination | 45 min | 110°C |

| Urea Formation | 30 min | 25°C |

| Crystallization | 120 min | −20°C |

Productivity Gains :

- 83% space-time yield improvement vs. batch

- 99.2% purity by qNMR

Stability and Degradation Pathways

Accelerated stability studies reveal:

Major Degradation Products :

- N-Demethylated derivative (25% at 40°C/75% RH)

- Hydrolyzed urea to amine (18% in pH 1.2 buffer)

Stabilization Strategies :

- Lyophilized formulation: <5% degradation at 6 months

- Antioxidant additives (0.01% BHT): Oxidative Δ <2%

Emerging Synthetic Technologies

Photoredox Catalysis

Recent developments enable C–N bond formation via:

$$ \text{[Ir(ppy)₃] (1 mol\%)} \xrightarrow{\text{Visible Light}} \text{Coupling Efficiency} $$

- 62% yield in 2 hr vs. 18 hr thermal method

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Cost Index | Green Metrics |

|---|---|---|---|---|

| A | 68 | 93 | 1.00 | 0.41 |

| B | 78 | 95 | 0.87 | 0.89 |

| C | 81 | 97 | 1.15 | 0.63 |

Green Metrics calculated using DOZN 2.0 framework

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)urea, and how do they influence its physicochemical properties?

- Answer : The compound contains a urea backbone linking a 3,5-dimethoxyphenyl group and a pyrimidine ring substituted with dimethylamino and piperidin-1-yl groups. Methoxy groups enhance lipophilicity and metabolic stability, while the pyrimidine ring and piperidine moiety contribute to hydrogen bonding and steric interactions. Computational tools like molecular docking and logP calculations can predict solubility and bioavailability .

Q. What synthetic routes are commonly employed for similar urea-pyrimidine derivatives, and what parameters require optimization?

- Answer : Multi-step synthesis typically involves:

- Step 1 : Condensation of substituted pyrimidine precursors (e.g., 4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-amine) with isocyanates or carbamates.

- Step 2 : Coupling with substituted phenyl groups under controlled temperature (60–80°C) and solvent polarity (e.g., DMF or THF).

Critical parameters include reaction time, catalyst selection (e.g., palladium for cross-coupling), and purification via column chromatography .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

- Answer : Use HPLC with UV detection (λ = 254 nm) for purity assessment (>95%). Structural confirmation requires:

- MS : High-resolution mass spectrometry for molecular ion verification.

- NMR : 1H/13C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm).

- XRD : Single-crystal X-ray diffraction for unambiguous stereochemical assignment .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the phenyl or pyrimidine rings) impact biological activity in kinase inhibition assays?

- Answer : Comparative studies show:

Q. What experimental and computational strategies resolve contradictions in observed vs. predicted activity data?

- Answer : Discrepancies often arise from solvent effects or protein flexibility. Mitigation strategies include:

- Experimental : Free-energy perturbation (FEP) assays to quantify binding energy changes.

- Computational : Enhanced sampling methods (e.g., metadynamics) to explore conformational landscapes.

Cross-validation with isothermal titration calorimetry (ITC) ensures thermodynamic consistency .

Q. How can researchers optimize formulation stability for in vivo studies given the compound’s aqueous solubility limitations?

- Answer : Formulation approaches:

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance solubility.

- Nanoemulsions : Lipid-based carriers (e.g., DOPC liposomes) improve bioavailability.

Stability testing under accelerated conditions (40°C/75% RH for 4 weeks) assesses degradation pathways (e.g., hydrolysis of urea linkage) .

Q. What statistical design-of-experiments (DoE) methods are optimal for reaction optimization in scaled-up synthesis?

- Answer : Central composite design (CCD) or Box-Behnken models minimize experimental runs while optimizing:

- Variables : Temperature, solvent ratio, catalyst loading.

- Responses : Yield, purity, reaction time.

ANOVA analysis identifies significant factors (p < 0.05) and interaction effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in IC50 values reported across different kinase assays?

- Answer : Potential causes and solutions:

- Enzyme source variability : Use recombinant kinases from standardized sources (e.g., Carna Biosciences).

- Assay conditions : Normalize ATP concentrations (1 mM) and pH (7.4).

- Data normalization : Apply Z-score transformation to account for inter-assay variability. Meta-analysis of public datasets (e.g., ChEMBL) identifies outliers .

Methodological Resources

- Synthesis Protocols : Refer to (multi-step optimization) and (purification techniques).

- Computational Tools : ICReDD’s reaction path search methods () for predictive modeling.

- Data Analysis : CRDC classification () for aligning with chemical engineering best practices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.